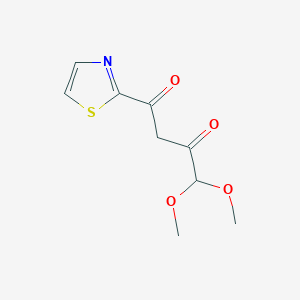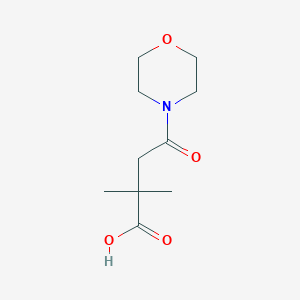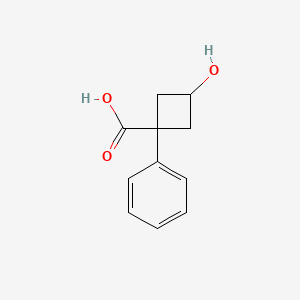![molecular formula C11H14ClN B1400162 N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine CAS No. 1229246-30-3](/img/structure/B1400162.png)
N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine
Übersicht
Beschreibung
N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine is an organic compound belonging to the cyclopropanamine family. It is a white solid that is soluble in organic solvents and has a melting point of 105–107 °C. It has been used in the synthesis of various pharmaceuticals and other compounds, as well as in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
1. Role in CNS Disorders
N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine and related compounds have been studied for their potential use in treating central nervous system (CNS) disorders. These compounds, particularly as LSD1 inhibitors, are being examined for therapeutic applications in conditions such as schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction. LSD1 inhibition affects histone methylation, potentially altering gene expression linked to these disorders (B. Blass, 2016).
2. Synthesis and Molecular Transformations
The synthesis and transformation of molecules structurally similar to N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine have been widely studied. For example, research has been conducted on the preparation of spirocyclopropanated 5-oxopiperazine-2-carboxylates and 1,4-diazepane-2,5-diones from methyl 2-chloro-2-cyclopropylideneacetate, indicating a methodology for constructing complex molecules with potential bioactive properties (Michael Limbach et al., 2008).
3. Chemical Properties and Reactions
The chemical behavior of cyclopropyl compounds, including those related to N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine, has been a subject of interest. Studies have explored aspects like stereoelectronic and resonance effects on the rate of ring opening of N-cyclopropyl-based probes, shedding light on the fundamental reactivity of these structures (M. Grimm et al., 2020).
4. Application in Drug Synthesis
N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine and related structures have been utilized in the synthesis of various pharmacologically active compounds. For instance, their use in creating dopamine agonists and sigma receptor ligands has been explored, highlighting their versatility in drug development (O. Prezzavento et al., 2007).
5. Agricultural Applications
There has also been research into the use of cyclopropanamine derivatives in agriculture, particularly in the development of herbicides. These studies look into the effects of such compounds on crop residue cover, runoff, erosion, and herbicide loss, demonstrating their potential impact on agricultural practices (S. Mickelson et al., 2001).
Eigenschaften
IUPAC Name |
N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-8-2-3-10(12)6-9(8)7-13-11-4-5-11/h2-3,6,11,13H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKXRYQRIOESMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

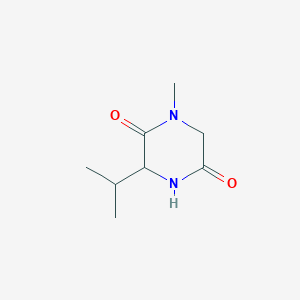
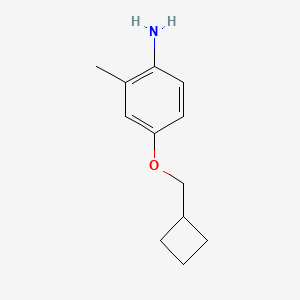
![3-[(Cyclobutylmethyl)(propan-2-yl)amino]propan-1-ol](/img/structure/B1400086.png)
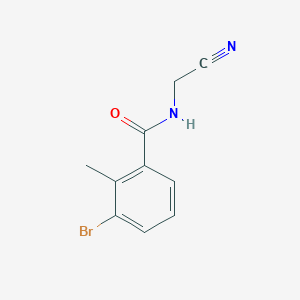

![4-Chloro-6-[4-(2-hydroxyethyl)piperazin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B1400090.png)
![Spiro[2.3]hexan-5-ylmethanamine](/img/structure/B1400091.png)


